Cas no 94805-33-1 (1-Octanethiol)

1-Octanethiol structure
1-Octanethiol structure
Product Name:1-Octanethiol
CAS No:94805-33-1
MF:C8H18S
MW:146.293521404266
CID:2705620
PubChem ID:8144
Update Time:2025-04-21

1-Octanethiol Chemical and Physical Properties

Names and Identifiers

    • UNII-42GO2PA46L
    • n-Octylmercaptan
    • NCGC00259348-01
    • octanthiol
    • 1-Octyl mercaptan
    • 1-Octanethiol, >=98.5%
    • MFCD00004912
    • 1-octylmercaptan
    • CAS-111-88-6
    • 94805-33-1
    • NSC-151955
    • Q11883826
    • 111-88-6
    • DB-021341
    • n-Octylthiol
    • BP-20994
    • 1-OCTYL THIOL
    • HSDB 5552
    • AKOS015897467
    • O0025
    • AI3-06557
    • n-oct-1-yl mercaptan
    • Mercaptan C8
    • NS00005647
    • Octylthiol
    • nOctylmercaptan
    • CHEBI:188351
    • nOctyl mercaptan
    • Octane1thiol
    • EINECS 203-918-1
    • SCHEMBL23406
    • NSC-41903
    • Octanethiol
    • 1-Octylthiol
    • n-Octyl mercaptan
    • EC 203-918-1
    • Octane-1-thiol
    • nOctanethiolate
    • n-octyl thiol
    • Octanethiol-(1)
    • 1-OCTANETHIOL
    • LS-13551
    • NSC41903
    • DTXCID506894
    • 1Octylthiol
    • CHEMBL3182056
    • 1-OCTANETHIOL [HSDB]
    • Tox21_201799
    • NCGC00249120-01
    • Octyl mercaptan
    • n-Octanethiol
    • 42GO2PA46L
    • NSC 41903
    • octane thiol
    • EN300-1289003
    • 1-Mercaptooctane
    • Octylmercaptan
    • 1Mercaptooctane
    • n-Octanethiolate
    • 203-918-1
    • DTXSID4026894
    • 1-Octanethiol
    • Inchi: 1S/C8H18S/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3
    • InChI Key: KZCOBXFFBQJQHH-UHFFFAOYSA-N
    • SMILES: SCCCCCCCC

Computed Properties

  • Exact Mass: 146.11292175Da
  • Monoisotopic Mass: 146.11292175Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 6
  • Complexity: 43.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 1Ų

Experimental Properties

  • LogP: 4.21 (estimated)
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